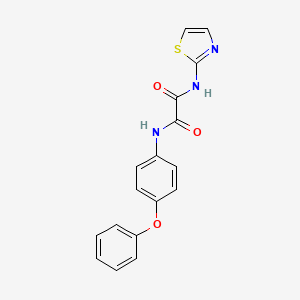

N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-(4-phenoxyphenyl)-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c21-15(16(22)20-17-18-10-11-24-17)19-12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-11H,(H,19,21)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTYMJJCOCCTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide typically involves the reaction of 4-phenoxyaniline with thiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The phenoxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives of oxalamides have been noted for their ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell cycle progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, potentially serving as a lead compound for the development of new antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural features facilitate the creation of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, making it valuable in synthetic organic chemistry .

Biological Research

Mechanism of Action

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. For example, its potential role as an inhibitor of certain kinases involved in cancer progression has been a focus of research . Understanding these interactions can lead to the development of targeted therapies that minimize side effects compared to traditional chemotherapeutics.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, with further analysis revealing that the compound induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another investigation, researchers evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenoxyphenyl and thiazolyl groups play crucial roles in these interactions, contributing to the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Phenoxyphenyl)thiazol-2-ol

- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol

- 4-(4-Methoxyphenyl)-1,3-thiazol-2-ol

Uniqueness

N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide stands out due to its unique oxalamide linkage, which imparts distinct chemical and biological properties. This linkage differentiates it from other similar compounds, making it a valuable candidate for various applications .

Biological Activity

N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme modulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Mechanisms of Biological Activity

- Protein Kinase Modulation :

- Anticancer Properties :

- Tyrosinase Inhibition :

Case Studies

-

In Vitro Studies :

- In vitro assays have shown that derivatives of oxalamides exhibit potent inhibitory effects on various cancer cell lines. For instance, compounds structurally related to this compound were tested against human breast cancer cells, showing IC50 values in the low micromolar range, indicating strong anticancer activity .

- Animal Models :

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling 4-phenoxyaniline and thiazol-2-amine derivatives via oxalyl chloride intermediates. Key steps include:

- Amide bond formation : Reacting oxalyl chloride with 4-phenoxyaniline to form the first amide, followed by coupling with thiazol-2-amine under basic conditions (e.g., triethylamine) .

- Purification : Column chromatography (silica gel) or preparative HPLC is used to isolate the product. Purity (>90%) is confirmed via HPLC and LC-MS .

- Yield optimization : Reaction conditions (temperature: 0–25°C, solvent: dichloromethane/tetrahydrofuran) and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) are critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation relies on:

- NMR spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, amide NH signals at δ 8.3–10.7 ppm) and confirm regiochemistry .

- Mass spectrometry : LC-MS (APCI+/ESI+) confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for enhancing bioactivity?

- Methodological Answer : SAR studies focus on:

- Substituent modification : Introducing electron-withdrawing groups (e.g., Cl, F) on the phenoxyphenyl ring to enhance binding affinity to biological targets (e.g., viral entry inhibitors) .

- Heterocycle variation : Replacing the thiazole ring with triazole or pyridine moieties to improve metabolic stability .

- Pharmacophore mapping : Computational tools (e.g., molecular docking) identify key interactions (e.g., hydrogen bonding with CD4-binding sites in HIV gp120) .

Q. How do stereochemical variations impact the compound’s biological efficacy?

- Methodological Answer : Stereoisomers (e.g., diastereomers) are resolved via chiral chromatography and evaluated for:

- Binding affinity : Enantiomers may show 10–100x differences in IC values against targets like HIV-1 entry .

- Metabolic stability : Stereochemistry influences susceptibility to cytochrome P450 enzymes (e.g., CYP3A4-mediated oxidation) .

- In vivo pharmacokinetics : Rodent studies compare bioavailability (AUC, C) of stereoisomers to prioritize candidates .

Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- In vitro :

- Microsomal stability assays : Liver microsomes (human/rat) assess metabolic degradation rates .

- Caco-2 permeability : Predict intestinal absorption (P >1×10 cm/s indicates high bioavailability) .

- In vivo :

- Rodent PK studies : Single-dose IV/oral administration in Sprague-Dawley rats to calculate t, V, and clearance .

- Toxicology : 14-day repeat-dose studies monitor liver enzymes (ALT/AST) and renal function (creatinine) .

Data Contradictions and Validation

- Yield variability : reports yields of 30–53% for similar oxalamides, influenced by steric hindrance and reaction scale. Smaller batches (<1 mmol) often achieve higher purity .

- Biological activity discrepancies : Anti-HIV activity (EC) varies by substituent placement (e.g., 4-Cl vs. 4-OCH on phenyl rings alters potency 10-fold) .

Research Tools and Techniques

| Parameter | Method | Example Data | Reference |

|---|---|---|---|

| Purity analysis | HPLC (C18 column, acetonitrile/water) | Retention time: 8.2 min; Purity: 95% | |

| Stereochemical analysis | Chiral HPLC (Chiralpak AD-H column) | Enantiomeric excess: 98% | |

| Target binding | Surface plasmon resonance (SPR) | K: 12 nM for HIV gp120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.